(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid

Chiral Building Block Asymmetric Synthesis Apixaban Intermediate

(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid (CAS 74411-97-5) is a chiral, Boc-protected amino acid derivative containing a piperidin-2-one scaffold. It is a fundamental chemical building block for drug development, most notably recognized as a critical late-stage intermediate in the synthesis of the direct Factor Xa inhibitor, Apixaban.

Molecular Formula C12H20N2O5
Molecular Weight 272.3 g/mol
CAS No. 74411-97-5
Cat. No. B1311305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid
CAS74411-97-5
Molecular FormulaC12H20N2O5
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCN(C1=O)CC(=O)O
InChIInChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-8-5-4-6-14(10(8)17)7-9(15)16/h8H,4-7H2,1-3H3,(H,13,18)(H,15,16)/t8-/m0/s1
InChIKeyGLPLDJICXMMSBB-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid: A Defined Chiral Intermediate for API Synthesis


(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid (CAS 74411-97-5) is a chiral, Boc-protected amino acid derivative containing a piperidin-2-one scaffold. It is a fundamental chemical building block for drug development, most notably recognized as a critical late-stage intermediate in the synthesis of the direct Factor Xa inhibitor, Apixaban [1]. As an enantiomerically pure compound with a defined (S)-stereocenter, it provides specific spatial geometry essential for the biological activity of the downstream pharmaceutical target [2].

The Risk of Substituting (S)-Boc-piperidinone-acetic acid: Why Stereochemistry and Protecting Group are Non-Interchangeable


A simple molecular formula match (C12H20N2O5) is insufficient to ensure synthetic success. Substituting the (S)-enantiomer (CAS 74411-97-5) with its (R)-enantiomer (CAS 82611-51-6) or a racemic mixture (CAS 733049-29-1) will introduce a different diastereomeric relationship in the downstream chiral environment of the target drug, potentially abolishing its pharmacological activity . Similarly, replacing the acid-labile tert-butoxycarbonyl (Boc) protecting group [1] with a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group would require a complete redesign of the synthetic route [2]. This compound's precise chemical identity is thus a non-negotiable starting point for established synthetic pathways.

Quantitative Evidence for (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid: Comparative Analysis of Key Properties


Absolute Stereochemistry: (S)-Enantiomer vs. (R)-Enantiomer for Chiral Synthesis

The compound is a defined single enantiomer with the (S)-configuration at the 3-position of the piperidinone ring. Its (R)-enantiomer counterpart (CAS 82611-51-6) is a distinct chemical entity with identical molecular weight (272.30 g/mol) but opposite three-dimensional arrangement. Using the wrong enantiomer will lead to the synthesis of the diastereomer or enantiomer of the target drug, which is considered an impurity in drug development [REFS-1, REFS-2].

Chiral Building Block Asymmetric Synthesis Apixaban Intermediate

Lipophilicity (XLogP3-AA): Enantiomerically Pure vs. Racemic Mixture

The computed lipophilicity of the (S)-enantiomer is XLogP3-AA = 0.6 [1]. This value differs from the measured LogP of 0.9155 reported for the racemic mixture (CAS 733049-29-1) . While subtle, this difference in a critical property, which governs solubility and chromatographic behavior, can influence the efficiency of purification steps during multi-step synthesis.

Lipophilicity Druglikeness Purification

Topological Polar Surface Area (TPSA) for Membrane Permeability Prediction

The topological polar surface area (TPSA) of the target compound is 95.9 Ų [1]. This is critical for predicting the permeability of the final molecule through cell membranes, a key factor for oral bioavailability. This value is exactly the same for its (R)-enantiomer, but significantly higher than simpler piperidinone analogs like (2-oxopiperidin-1-yl)acetic acid (CAS 72253-28-2), which lacks the Boc-amino group [2].

ADME Permeability Oral Bioavailability

Commercial Purity Benchmark for the (S)-Enantiomer: >95% as Standard Specification

The standard commercial purity for the (S)-enantiomer is consistently specified at ≥95% . This is a critical quality attribute for an intermediate used in a multi-step Good Manufacturing Practice (GMP) synthesis, as lower purity in analogous racemic or des-amino intermediates can carry through and complicate final API purification .

Material Specification QC Release Procurement Standard

Boc Protecting Group Stability Enables Orthogonal Synthesis Strategy

The tert-butoxycarbonyl (Boc) group on the target compound is stable to bases and nucleophiles but is cleanly removed under acidic conditions (e.g., trifluoroacetic acid). This is directly orthogonal to base-labile protecting groups like Fmoc [1]. This orthogonality is a key requirement in complex multi-step syntheses like Apixaban, where different functional groups must be unmasked selectively. An analog with an Fmoc group would not survive basic reaction steps like the amidation in Apixaban synthesis.

Protecting Group Orthogonal Chemistry Solid-Phase Synthesis

High-Value Application Scenarios for (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid


Late-Stage Synthesis of Apixaban and Structural Analogs

This compound serves as a dedicated chiral precursor for the piperidinone fragment of Apixaban, a billion-dollar Factor Xa inhibitor. Its use is mandated in the original process patent to ensure the correct stereochemistry of the final active pharmaceutical ingredient [1]. Researchers developing generic versions or novel Factor Xa inhibitors will require this specific intermediate to maintain pharmacopoeial purity standards.

Construction of Fragment-Based Drug Discovery (FBDD) Libraries

Given its favorable computed drug-like properties (XLogP3-AA 0.6, TPSA 95.9 Ų) [2] and the presence of both a protected amine and a free carboxylic acid handle, this compound is an ideal scaffold for FBDD. Procurement teams should select this over the racemic mixture (CAS 733049-29-1) for screening campaigns where chirality recognition is expected, to avoid ambiguous results from a racemic mixture.

Peptidomimetic and Protease Inhibitor Research

The piperidin-2-one core mimics peptide bonds, making it a key building block for peptidomimetic design. The orthogonal Boc protecting group [3] allows chemists to selectively deprotect the amine and couple it to another fragment without affecting a base-labile ester elsewhere in the molecule, a non-negotiable requirement for the convergent synthesis of complex protease inhibitors.

Quote Request

Request a Quote for (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.